

# Molecular structure and formula of 1,8-Diamino-p-menthane

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## Compound of Interest

Compound Name: 1,8-Diamino-p-menthane

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## An In-depth Technical Guide to 1,8-Diamino-p-menthane

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and properties of **1,8-Diamino-p-menthane**. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis and chemical characteristics.

## Molecular Structure and Formula

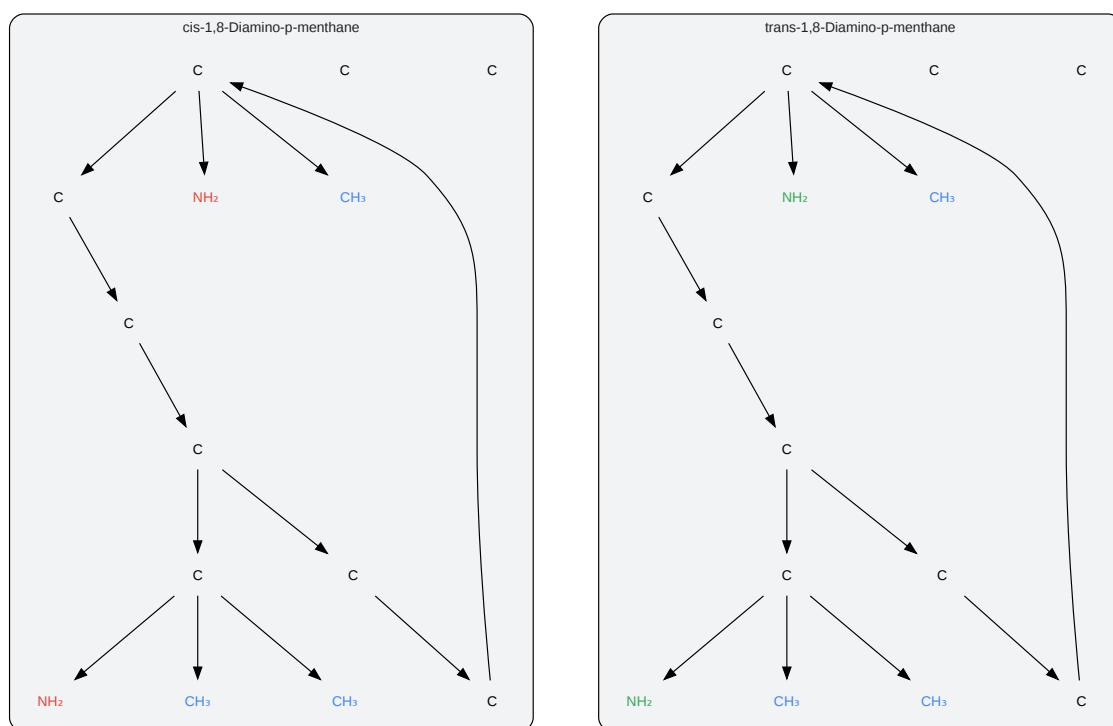
**1,8-Diamino-p-menthane**, also known as 1,8-p-Menthanediamine, is a saturated alicyclic diamine. Its chemical structure consists of a p-menthane backbone, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. In **1,8-Diamino-p-menthane**, two primary amino groups are attached to the tertiary carbon atoms at positions 1 and 8 (the latter being one of the methyl carbons of the isopropyl group).

The chemical formula for **1,8-Diamino-p-menthane** is  $C_{10}H_{22}N_2$ .<sup>[1][2][3]</sup> The compound exists as a mixture of cis and trans stereoisomers, arising from the relative orientation of the amino groups with respect to the cyclohexane ring.

## Molecular Visualization

The diagram below illustrates the molecular structure of the cis and trans isomers of **1,8-Diamino-p-menthane**.

Molecular Structure of 1,8-Diamino-p-menthane Isomers

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Caption: 2D representation of cis and trans isomers of **1,8-Diamino-p-menthane**.

## Physicochemical Properties

A summary of the key physicochemical properties of **1,8-Diamino-p-menthane** is presented in the table below. The data is compiled from various chemical suppliers and databases.

Property	Value	References
Molecular Formula	C <sub>10</sub> H <sub>22</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	170.30 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	80-52-4	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Dark colored liquid	
Melting Point	-45 °C	<a href="#">[4]</a>
Boiling Point	107-126 °C at 10 mmHg	<a href="#">[4]</a>
Density	0.914 g/mL at 25 °C	<a href="#">[4]</a>
Refractive Index	n <sub>20/D</sub> 1.4805	
Purity	Typically available as a technical grade mixture of cis and trans isomers (e.g., 85%)	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

### Synthesis of 1,8-Diamino-p-menthane

A common method for the synthesis of **1,8-Diamino-p-menthane** involves a two-step process starting from terpene precursors such as limonene, terpin hydrate,  $\alpha$ -terpineol,  $\beta$ -terpineol, or  $\alpha$ -pinene.[\[1\]](#) The process involves the formation of an intermediate, 1,8-diformamido-p-menthane, followed by hydrolysis to yield the final diamine product.[\[1\]](#)

#### Step 1: Formation of 1,8-diformamido-p-menthane

- Reactants:
  - 1 mole of a terpene precursor (e.g., limonene, terpin hydrate).

- 2 to 3 moles of hydrogen cyanide.
- 1.5 to 5.0 moles of sulfuric acid.
- Water (0.1 to 5 times the weight of the sulfuric acid).

- Procedure:
  - In a suitable reaction vessel, the terpene precursor, hydrogen cyanide, and aqueous sulfuric acid are mixed at a temperature between 15-50 °C.[1]
  - The mixture is then heated to a temperature between 40-80 °C to facilitate the formation of 1,8-diformamido-p-menthane.[1]

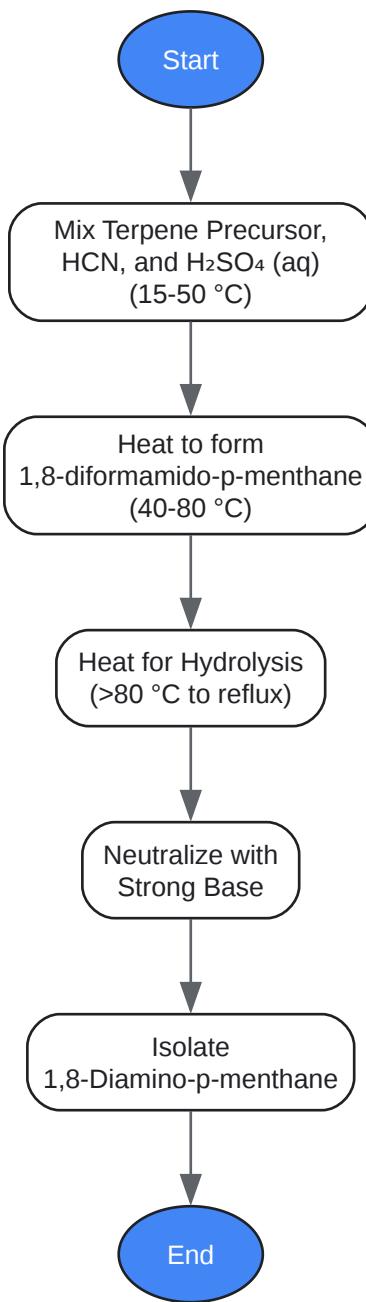
#### Step 2: Hydrolysis to **1,8-diamino-p-menthane**

- Procedure:
  - The reaction mixture containing the 1,8-diformamido-p-menthane intermediate is further heated to a temperature above 80 °C, up to the refluxing temperature of the mixture.[1]
  - This hydrolysis step is typically carried out for a period of 0.5 to 4 hours.[1]
  - After the hydrolysis is complete, the reaction mixture is neutralized with a strong base.
  - The final product, **1,8-diamino-p-menthane**, is then isolated from the neutralized mixture. [1]

## Experimental Workflow: Synthesis of **1,8-Diamino-p-menthane**

The following diagram outlines the key steps in the synthesis of **1,8-Diamino-p-menthane**.

## Synthesis Workflow of 1,8-Diamino-p-menthane

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Caption: A flowchart illustrating the synthesis of **1,8-Diamino-p-menthane**.

## Spectroscopic Data

Detailed experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for **1,8-Diamino-p-menthane**, are not readily available in the public domain. For detailed characterization, it is recommended to acquire these spectra on the specific batch of the compound being used.

## Applications

**1,8-Diamino-p-menthane** is a versatile chemical intermediate. Its primary applications include:

- Curing agent for epoxy resins: The two primary amine groups can react with epoxy groups to form a cross-linked polymer network, making it a useful curing agent.
- Synthesis of Schiff bases: It is used in the synthesis of various Schiff bases, which are then used in the preparation of coordination complexes with metal ions such as Cu(II), Zn(II), Cr(III), Fe(III), and Co(III).
- Precursor for herbicides: It serves as a precursor in the synthesis of heterocyclic Schiff base derivatives that have shown herbicidal activity.

## Safety Information

**1,8-Diamino-p-menthane** is classified as a hazardous substance. It is a strong irritant to the eyes and skin. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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